1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione
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Overview
Description
Indole is a heterocyclic compound that is widely used in the pharmaceutical industry. It is a key structural component of many natural products such as tryptophan and serotonin . The compound you mentioned seems to be a derivative of indole, with additional functional groups attached to it .
Synthesis Analysis
The synthesis of indole derivatives can be complex and varies depending on the specific compound being synthesized. Generally, it involves the formation of the indole ring, followed by various functionalization reactions .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. This gives it aromatic stability. The specific compound you mentioned would have additional groups attached to this basic structure .Chemical Reactions Analysis
Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
Indole is a solid at room temperature and is soluble in many organic solvents. It is weakly basic and can form salts with acids .Scientific Research Applications
Synthesis and Chemical Properties
Indole derivatives, including isatin (1H-indole-2,3-dione) and its analogs, are pivotal in the synthesis of various pharmacologically active compounds. These substrates are essential for creating a vast array of heterocyclic compounds, showcasing a wide range of biological activities such as antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. The diversity in their synthesis and applications highlights the importance of indole and isatin derivatives in medicinal chemistry and drug development. For instance, advancements in isatin synthesis have focused on enhancing its anticonvulsant properties, with certain derivatives demonstrating potent activity at low concentrations, particularly Schiff bases being identified as the most potent anticonvulsant agents (Mathur & Nain, 2014). Additionally, methyl-2-formyl benzoate, a related compound, serves as a bioactive precursor in organic synthesis, underlying the significance of these chemical structures in developing new bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019).
Biomedical Applications
The biomedical applications of compounds structurally related to "1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione" are vast and diverse. For example, indole synthesis strategies have been critically important in the development of new pharmacological agents. The classification and systematic approach to indole synthesis have facilitated the exploration of novel strategies and the discovery of new drugs (Taber & Tirunahari, 2011). Additionally, the synthesis of heterocyclic compounds based on isatins, a closely related structure, has been a focus of recent research, underscoring the synthetic versatility and biological activities of interest associated with these compounds (Sadeghian Zahra Sadeghian & Bayat, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methyl-5-propan-2-ylphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12(2)14-9-8-13(3)15(10-14)11-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENKWYSXUGLISZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170793 |
Source
|
Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione | |
CAS RN |
688038-80-4 |
Source
|
Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688038-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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